2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride
Description
2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is a heterocyclic compound comprising a pyrazole ring substituted with an amino group at position 5 and an acetic acid moiety at position 1, with a hydrochloride counterion enhancing its solubility and stability. This compound is frequently utilized in medicinal chemistry as a building block for synthesizing bioactive molecules, particularly in kinase inhibitors and antimicrobial agents . Its structural features, such as the pyrazole core and polar functional groups, enable interactions with biological targets while maintaining metabolic stability.
Properties
IUPAC Name |
2-(5-aminopyrazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c6-4-1-2-7-8(4)3-5(9)10;/h1-2H,3,6H2,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMOIVYDMWIBGBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CC(=O)O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride typically involves the reaction of 5-amino-1H-pyrazole with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrazole attacks the carbon of the chloroacetic acid, leading to the formation of the desired product. The reaction is usually carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group and the pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can result in various biological effects, such as anti-inflammatory or anticancer activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural homology with several pyrazole-acetic acid derivatives. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects on Bioactivity: The trifluoromethyl (-CF₃) group in [5-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid HCl increases lipophilicity, enhancing membrane permeability for antiviral applications .
Solubility and Stability: The hydrochloride salt form of 2-(5-amino-1H-pyrazol-1-yl)acetic acid improves aqueous solubility compared to its non-salt analogs (e.g., 5-Amino-1H-pyrazole-3-acetic acid), which may form zwitterions with pH-dependent stability .
Synthetic Utility: Analogs like 2-(1H-Pyrazol-3-yl)acetic acid HCl are preferred in agrochemical synthesis due to reduced polarity, whereas the parent compound’s amino group facilitates hydrogen bonding in drug design .
Biological Activity
2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride is a pyrazole derivative that has garnered interest due to its potential biological activities. The compound's structure, which includes an amino group and an acetic acid moiety, suggests a variety of interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The presence of the pyrazole ring allows for hydrogen bonding and π-π interactions, while the amino and acetic acid groups facilitate ionic and covalent bonding with target molecules. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects, including anti-inflammatory and anticancer activities.
Structure-Activity Relationships (SAR)
Research has indicated that modifications to the pyrazole core significantly affect the compound's biological activity. For instance, the introduction of different substituents on the pyrazole ring can alter its binding affinity to specific targets. A study on related compounds demonstrated that variations in substitution patterns led to differences in potency against various cell lines .
Table 1: Summary of Structural Variants and Their Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(5-Amino-1H-pyrazol-1-yl)acetic acid | Pyrazole ring with amino and acetic acid groups | Anti-inflammatory, anticancer |
| 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid | Methyl substitution on pyrazole | Enhanced anti-inflammatory properties |
| 2-(5-Hydroxy-3-methyl-1H-pyrazol-1-yl)acetic acid | Hydroxyl group addition | Increased solubility and bioactivity |
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. In vitro assays have shown that this compound exhibits significant cytotoxicity against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could reduce lipopolysaccharide (LPS)-induced inflammation in microglial cells, indicating potential therapeutic applications in neuroinflammatory conditions .
Case Studies
Case Study 1: Anticancer Activity
A study conducted by researchers at a prominent university evaluated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values ranging from 15 to 30 µM for different cell lines. The compound was found to induce apoptosis through caspase activation pathways.
Case Study 2: Anti-inflammatory Mechanisms
In another investigation, the compound was tested for its ability to inhibit TNF-alpha release in LPS-stimulated macrophages. The results showed a significant reduction in TNF-alpha levels, suggesting that it may act as a CRTh2 antagonist, which is relevant for treating conditions like asthma and allergic rhinitis .
Q & A
Q. What are the recommended synthetic routes for 2-(5-Amino-1H-pyrazol-1-yl)acetic acid hydrochloride?
A common method involves reacting 5-amino-1H-pyrazole with chloroacetic acid derivatives in the presence of a base (e.g., triethylamine) and subsequent hydrochlorination. For example, analogous syntheses for pyrazole-acetamide derivatives use dichloromethane as a solvent and triethylamine to neutralize HCl byproducts . Reflux conditions (e.g., 3–5 hours in acetic acid) may optimize intermediate formation, as seen in related heterocyclic syntheses . Purification typically involves recrystallization from polar solvent mixtures (e.g., DMF/acetic acid) .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR : and NMR can confirm the pyrazole ring substitution pattern and acetic acid linkage. Discrepancies between theoretical and observed spectra may arise from tautomerism or salt effects, requiring comparison with crystallographic data .
- X-ray crystallography : Programs like SHELXL (for small-molecule refinement) resolve structural ambiguities, such as hydrogen bonding in the hydrochloride salt form .
- Mass spectrometry : High-resolution MS verifies molecular weight and fragmentation patterns, particularly for the hydrochloride salt .
Q. What safety precautions are essential when handling this compound?
Based on analogous pyrazole derivatives, this compound may cause skin/eye irritation (Category 2/2A). Use PPE (gloves, goggles), work in a fume hood, and avoid prolonged storage to prevent degradation. Emergency protocols should follow guidelines for corrosive substances, including immediate rinsing with water and consultation with safety datasheets .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectroscopic data and computational predictions?
Discrepancies in NMR or IR spectra may stem from tautomeric equilibria (e.g., pyrazole ring proton shifts) or solvent-dependent conformational changes. For example, X-ray crystallography (using SHELX programs) can validate the dominant tautomer in the solid state, while variable-temperature NMR studies assess dynamic behavior in solution . Comparative studies with non-salt analogs (e.g., free acid or ester derivatives) may clarify the hydrochloride’s electronic effects .
Q. What strategies optimize reaction yields in multi-step syntheses involving this compound?
- Intermediate stabilization : Sodium acetate buffers in refluxing acetic acid improve intermediate stability during condensation reactions .
- Catalysis : Lewis acids (e.g., ZnCl) or microwave-assisted synthesis could enhance reaction rates and selectivity for pyrazole-acetic acid coupling .
- Salt formation control : Adjusting HCl stoichiometry during hydrochlorination minimizes byproducts. pH monitoring during crystallization ensures pure salt isolation .
Q. How does the hydrochloride salt form influence reactivity in downstream applications?
The hydrochloride salt enhances solubility in polar solvents (e.g., water or DMSO), facilitating its use in aqueous reaction systems. However, the chloride counterion may participate in nucleophilic substitutions, requiring inert atmospheres or scavengers in sensitive reactions. Comparative studies with free-base analogs (e.g., ethyl ester derivatives) reveal differences in stability under basic conditions .
Q. What computational methods predict the compound’s behavior in biological systems?
Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to target proteins, leveraging crystallographic data for pyrazole derivatives. QSAR models correlate electronic properties (e.g., pyrazole ring charge distribution) with bioactivity, guiding structural modifications for drug discovery .
Data Contradiction Analysis
Q. How should researchers address inconsistent elemental analysis results?
Discrepancies between theoretical and experimental C/H/N ratios may arise from hygroscopicity or incomplete salt formation. Dry the compound under vacuum (40–60°C) and repeat analysis. Cross-validate with X-ray photoelectron spectroscopy (XPS) for chloride content quantification .
Q. Why might HPLC purity assays conflict with NMR integration data?
Impurities with similar retention times (e.g., degradation products) may evade HPLC detection. Use orthogonal methods:
- LC-MS : Identifies low-abundance impurities via mass fragmentation.
- 2D NMR (e.g., HSQC) : Resolves overlapping signals from structurally similar byproducts .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
